molecular formula C17H19NO4 B5550236 dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5550236
M. Wt: 301.34 g/mol
InChI Key: OVOWSAMVRHFRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is a chemical compound synthesized through various methods, including Hantzsch condensation reactions. This compound belongs to a class of compounds known as 1,4-dihydropyridines, which are often explored for their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of this compound can be achieved via a four-component reaction involving aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. The Hantzsch condensation reaction, particularly under microwave irradiation and solvent-free conditions, has been found effective for synthesizing this compound (Sun et al., 2011); (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure and properties of similar 1,4-dihydropyridines have been extensively studied using spectroscopic characterization, X-ray crystallography, and density functional theory (DFT) calculations. These studies provide insights into the molecular frontier orbitals and the electronic absorption and emission spectra (Li et al., 2014).

Chemical Reactions and Properties

The compound exhibits diverse reactivity, participating in various chemical reactions such as addition reactions with other compounds like dimethyl acetylenedicarboxylate. These reactions often lead to the formation of new and structurally unique derivatives (Haywood & Reid, 1977).

Scientific Research Applications

Enantioselectivity and Kinetic Resolution

Research by Sobolev et al. (2002) focused on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. It was found that derivatives with a methyl ester at the 5-position and a long or branched acyl chain at C3 exhibited high enantioselectivity, providing insights into the synthesis of stereoselective compounds (Sobolev et al., 2002).

Therapeutic Effects on Pulmonary Hypertension

Li et al. (2002) investigated the therapeutic effects of dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) on chronic pulmonary hypertension in rats. The study revealed that DCDDP significantly reduced pulmonary arterial pressure and resistance, indicating its potential as a treatment for pulmonary hypertension (Li et al., 2002).

Catalytic Acylation of Alcohols

A study by Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This research highlights the compound's utility in facilitating chemical reactions under base-free conditions, offering a sustainable approach to chemical synthesis (Liu et al., 2014).

Spectroscopic Characterization and Optical Properties

Li et al. (2014) synthesized and characterized novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. Through spectroscopic methods and density functional theory calculations, the study provided insights into the molecular structures and optical properties of these compounds, aiding in the understanding of structure-activity relationships (Li et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10-5-6-11(2)12(7-10)15-13(16(19)21-3)8-18-9-14(15)17(20)22-4/h5-9,15,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWSAMVRHFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.